6-Hydroxy-DOPA

DNA Repair Synthetic Lethality BRCA-Deficient Cancer

Select 6-Hydroxy-DOPA for its unique dual mechanism, enabling both in situ 6-OHDA generation for noradrenergic lesioning and direct RAD52 inhibition for synthetic lethality studies. Pre-treatment with carbidopa or MAO inhibitors enhances brain-specific neurotoxin conversion, a capability structurally similar compounds like L-DOPA and 6-OHDA cannot replicate due to limited BBB penetration or distinct target profiles. Ideal for laboratories requiring systemic administration paradigms and BRCA-deficient cancer models.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
CAS No. 21373-30-8
Cat. No. B1664685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-DOPA
CAS21373-30-8
Synonyms2,4,5-trihydroxyphenyl-D,L-alanine
2,4,5-trihydroxyphenylalanine
2,5-dihydroxytyrosine
3,4,6-TOPA
3,4,6-trihydroxyphenylalanine
6-hydroxydopa
6-hydroxydopa, (D)-isomer
6-hydroxydopa, (DL)-isomer
6-hydroxydopa, (L)-isomer
6-hydroxydopa, hydrochloride
6-hydroxydopa, hydrochloride, (L)-isomer
6-OHDOPA
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
InChIInChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)
InChIKeyYLKRUSPZOTYMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-DOPA (CAS 21373-30-8): Neurotoxin Precursor and RAD52 Inhibitor for Research Applications


6-Hydroxy-DOPA (also known as 2,4,5-trihydroxyphenylalanine or TOPA) is a catecholamine derivative that functions as a metabolic precursor to the neurotoxin 6-hydroxydopamine (6-OHDA) [1]. Structurally, it is the ortho-hydroxylated derivative of L-DOPA [2]. This compound exhibits a dual mechanistic profile: it acts as an excitotoxic agent at AMPA receptors and serves as a selective allosteric inhibitor of the RAD52 single-strand DNA binding domain, disrupting homologous recombination repair in BRCA-deficient cancer cells [3]. Its utility in research spans neuroscience (as a noradrenergic neurotoxin) and oncology (as a DNA repair pathway inhibitor).

Why 6-Hydroxy-DOPA Cannot Be Replaced by 6-Hydroxydopamine or L-DOPA in Experimental Systems


Direct substitution of 6-Hydroxy-DOPA with structurally similar compounds such as 6-hydroxydopamine (6-OHDA) or L-DOPA is not experimentally equivalent due to fundamental differences in mechanism and selectivity. While 6-OHDA is a widely used neurotoxin, it does not cross the blood-brain barrier efficiently, limiting its utility in systemic administration paradigms [1]. 6-Hydroxy-DOPA, in contrast, readily crosses the blood-brain barrier and undergoes enzymatic decarboxylation to generate 6-OHDA in situ, enabling selective lesioning of noradrenergic neurons after peripheral injection [2]. Additionally, unlike L-DOPA—which is the physiological precursor for dopamine synthesis—6-Hydroxy-DOPA acts as a direct agonist at AMPA receptors (IC50 = 32 μM) and functions as an allosteric inhibitor of RAD52, properties entirely absent in L-DOPA [3][4]. These distinct pharmacokinetic and pharmacodynamic profiles necessitate the use of 6-Hydroxy-DOPA for specific experimental paradigms where blood-brain barrier penetration, in situ neurotoxin generation, or RAD52 inhibition are required.

Quantitative Differentiation of 6-Hydroxy-DOPA: Head-to-Head Evidence for Scientific Selection


RAD52 ssDNA Binding Inhibition (IC50 = 1.1 μM): A Unique Allosteric Mechanism Absent in Structural Analogs

6-Hydroxy-DOPA acts as a selective allosteric inhibitor of the RAD52 single-strand DNA binding domain with an IC50 of 1.1 μM against full-length RAD52 and 1.6 μM against the RAD52(1-209) fragment . This inhibitory activity is mechanistically distinct from other RAD52 inhibitors and is not exhibited by structurally related compounds such as L-DOPA, 6-hydroxydopamine, or dopamine, which are ineffective as RAD52 inhibitors [1]. The compound disrupts RAD52 oligomerization and reduces RAD52 foci formation in murine hematopoietic cells deficient in BRCA1 .

DNA Repair Synthetic Lethality BRCA-Deficient Cancer

AMPA Receptor Binding Affinity (IC50 = 32 μM): Comparable Potency to Kainate, Distinct Selectivity Profile

6-Hydroxy-DOPA selectively displaces [3H]AMPA binding in rat striatum with an IC50 of 32 μM, exhibiting potency equivalent to kainate in this assay [1]. Critically, at 100 μM, 6-Hydroxy-DOPA displaces only 20% of [3H]kainate binding and shows no displacement of NMDA, phencyclidine (PCP), or dopaminergic D1 and D2 receptors [1]. In contrast, 11 structurally related compounds—including dopamine, 6-hydroxydopamine, L-DOPA, D-DOPA, carbidopa, DOPAC, β-methylamino-L-alanine, 2,4-dihydroxyphenylacetyl-L-asparagine, homogentisic acid, 2,4-dihydroxyphenylacetic acid, amantadine, and threo-DOPS—were completely ineffective as displacers of [3H]AMPA binding [1].

Excitotoxicity Glutamate Receptors Neurodegeneration

In Vivo Conversion to 6-Hydroxydopamine: Quantified Brain Levels After Systemic Administration

Following intraperitoneal injection of 6-Hydroxy-DOPA (100 mg/kg) in mice, 6-hydroxydopamine (6-OHDA) levels in the striatum reached 1.9 μg/g at 15 minutes post-injection, declining to 24% of the peak value at 4 hours [1]. This in situ generation of 6-OHDA is critical, as 6-OHDA itself does not efficiently cross the blood-brain barrier and requires direct intracerebral administration for CNS effects [2]. Pretreatment with carbidopa (25 mg/kg) increased striatal 6-OHDA levels by 145%, and the combination of carbidopa plus pargyline increased levels by 261%, demonstrating that peripheral decarboxylase inhibition enhances CNS delivery of the prodrug [1].

Neurochemistry Pharmacokinetics Noradrenergic Lesioning

In Vitro Neurotoxicity: Concentration-Dependent Neuronal Death with LD50 Values of 4 μM and 29 μM

6-Hydroxy-DOPA (TOPA) induces concentration- and time-dependent neuronal death in cultured cerebellar granule cells [1]. Prolonged (24-hour) exposure produces an LD50 of 4 μM, while acute (60-minute) exposure yields an LD50 of 29 μM [1]. This toxicity is largely blocked by the non-NMDA antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), confirming mediation via AMPA/kainate receptors [1]. Mesencephalic neurons, including tyrosine hydroxylase-immunopositive dopaminergic cells, show similar sensitivity to TOPA [1].

Neurotoxicity Excitotoxicity Parkinson's Disease Models

Noradrenergic Selectivity: Preferential Lesioning of Noradrenergic Over Dopaminergic Neurons In Vivo

6-Hydroxy-DOPA exhibits relative selectivity for noradrenergic neurons when administered systemically [1]. In mice, 2.5 hours after 200 mg/kg 6-Hydroxy-DOPA (with pargyline and 50 mg/kg carbidopa), striatal dopamine levels remained unchanged, whereas norepinephrine levels in the frontal cortex fell by 77% [2]. Near-lethal doses are required to damage dopaminergic nerves, and the compound produces a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia and noradrenergic nerve terminals in peripheral organs [1][3].

Chemical Sympathectomy Noradrenergic Pathways Neuroanatomical Mapping

Optimal Research Applications for 6-Hydroxy-DOPA Based on Quantitative Evidence


Synthetic Lethality Screening in BRCA-Deficient Cancer Models

Utilize 6-Hydroxy-DOPA as a RAD52 allosteric inhibitor (IC50 = 1.1 μM) to induce synthetic lethality in BRCA1/BRCA2-deficient cancer cell lines. This application leverages the compound's unique ability to disrupt RAD52 ssDNA binding and oligomerization, a property not shared by L-DOPA, 6-OHDA, or dopamine [1]. Dose-response studies should be conducted in the 0-20 μM range for U2OS cells to assess RAD52 foci inhibition .

Systemic Noradrenergic Lesioning Without Intracerebral Surgery

Employ 6-Hydroxy-DOPA (100-200 mg/kg i.p.) for selective noradrenergic denervation in rodent models. Pretreatment with carbidopa (25-50 mg/kg) and/or pargyline (100 mg/kg) enhances brain 6-OHDA generation [1]. This protocol achieves >75% norepinephrine depletion in cortex with preserved striatal dopamine, enabling studies of noradrenergic function in behavior, cognition, and stress responses without invasive stereotaxic procedures [1].

AMPA Receptor-Mediated Excitotoxicity Studies

Use 6-Hydroxy-DOPA (IC50 = 32 μM for AMPA receptor binding) as a selective tool to investigate non-NMDA glutamate receptor contributions to neurodegeneration [1]. The compound's inactivity at NMDA, PCP, D1, and D2 receptors ensures pathway specificity. For in vitro neuronal cultures, acute exposure (60 min) at 30-50 μM or chronic exposure (24 hr) at 4-10 μM can be used to model excitotoxic injury .

Noradrenergic Pathway Mapping and Regeneration Studies

Apply 6-Hydroxy-DOPA (100 mg/kg with MAO inhibition) for histochemical fluorescence mapping of central noradrenergic pathways in mice, as demonstrated in foundational neuroanatomical studies [1]. This technique selectively visualizes noradrenergic fibers while sparing dopaminergic tracts at appropriate doses, making it suitable for studying axonal regeneration and sprouting after perinatal lesioning .

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